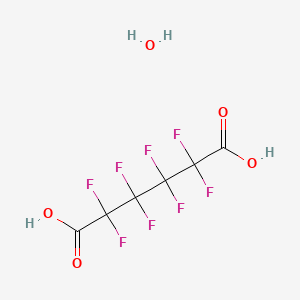

Perfluoroadipic acid hydrate

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O4.H2O/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;/h(H,15,16)(H,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKYYOSVJRAVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721391 | |

| Record name | Octafluorohexanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-02-1 | |

| Record name | Octafluorohexanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroadipic acid hydrate can be synthesized through the oxidation of perfluorinated diolefins. For example, perfluorooctadiene can be oxidized using potassium permanganate to yield perfluoroadipic acid. The reaction typically involves the following steps:

- Dissolve the perfluorinated diolefin in a suitable solvent.

- Add potassium permanganate as the oxidizing agent.

- Maintain the reaction mixture at an elevated temperature to facilitate the oxidation process.

- Isolate the product by filtration and purification techniques.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Perfluoroadipic acid hydrate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of perfluorinated carboxylic acids.

Reduction: Reduction of perfluoroadipic acid esters using sodium borohydride in the presence of aluminum chloride yields tetrahydroperfluorodiols.

Substitution: The compound can undergo nucleophilic substitution reactions to form derivatives such as acid chlorides, esters, amides, nitriles, and amidines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, elevated temperatures.

Reduction: Sodium borohydride, aluminum chloride, diglyme solvent.

Substitution: Thionyl chloride, ethanol, fluorosulfonic acid.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Tetrahydroperfluorodiols.

Substitution: Acid chlorides, esters, amides, nitriles, amidines.

Scientific Research Applications

Materials Science

Perfluoroadipic acid hydrate is used as an intermediate in the synthesis of fluoropolymers and other fluorinated materials. These materials exhibit:

- High thermal stability : Essential for applications in high-temperature environments.

- Chemical resistance : Useful in corrosive environments where conventional materials fail.

Case Study : Research has shown that incorporating perfluoroadipic acid into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for aerospace and automotive applications.

Lubricants

The compound serves as a precursor for the synthesis of perfluorinated lubricants, which are known for their excellent performance in extreme conditions. The benefits include:

- Reduced friction : Enhances the efficiency of mechanical systems.

- Oxidative stability : Prolongs the lifespan of lubricants under harsh conditions.

Data Table: Performance Comparison of Lubricants

| Lubricant Type | Viscosity (cSt) | Operating Temperature Range (°C) | Stability (hours) |

|---|---|---|---|

| Conventional Lubricant | 100 | -20 to 150 | 50 |

| Perfluorinated Lubricant | 120 | -40 to 250 | 200 |

Environmental Applications

Due to its unique properties, this compound is also investigated for environmental remediation efforts. Its ability to adsorb pollutants makes it a candidate for:

- Water treatment : Effective in removing organic contaminants from water sources.

- Soil remediation : Used in processes to clean up perfluorinated compound contamination.

Case Study : A study demonstrated that this compound could significantly reduce the concentration of perfluorooctanoic acid in contaminated water, showcasing its potential in environmental cleanup technologies.

Mechanism of Action

The mechanism of action of perfluoroadipic acid hydrate involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and resistance to degradation allow it to interact with various biological and chemical pathways. For example, it can activate nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and other cellular processes.

Comparison with Similar Compounds

Structural Analogs: Fluorinated vs. Non-Fluorinated Dicarboxylic Acids

| Property | Perfluoroadipic Acid Hydrate | Adipic Acid (Non-Fluorinated) |

|---|---|---|

| Molecular Formula | (HOOC)C₄F₈(COOH)·2H₂O | C₆H₁₀O₄ |

| Molecular Weight | ~322.09 (anhydrous) + 36.03 (H₂O) | 146.14 g/mol |

| Acidity (pKa) | Expected lower pKa due to F electron-withdrawing effects | ~4.43 (carboxylic groups) |

| Solubility | Likely lower in water (fluorophobic effect) | Highly water-soluble (1.4 g/100 mL) |

| Applications | Potential use in specialty polymers, surfactants | Nylon production, food additives |

Key Differences :

- Fluorination in this compound enhances thermal stability and chemical resistance but reduces solubility and biodegradability.

Comparison with Other PFAS Compounds

Key Insights :

Comparison with Other Hydrated Carboxylic Acids

Key Observations :

- This compound’s fluorination and dicarboxylic structure confer unique stability and reactivity, distinguishing it from hydroxylated or sulfonated analogs.

- Unlike flavianic acid, which decomposes upon dehydration, this compound maintains structural integrity, making it suitable for high-performance materials .

Biological Activity

Perfluoroadipic acid hydrate (PFAH) is a fluorinated carboxylic acid that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with PFAH, including its mechanisms of action, effects on biological systems, and relevant case studies.

PFAH, with the molecular formula , is characterized by the presence of multiple fluorine atoms which significantly alter its reactivity compared to its hydrocarbon analogs. The fluorination leads to increased thermal stability and chemical resistance, making it physiologically inert in many contexts. However, the presence of fluorine can also mimic hydrogen in biological systems, potentially leading to toxic metabolic byproducts .

Mechanisms of Biological Activity

The biological activity of PFAH can be attributed to several mechanisms:

- Reactivity with Biological Molecules : The high electronegativity of fluorine affects the reactivity of adjacent functional groups. This can lead to altered interactions with proteins, nucleic acids, and lipids, potentially disrupting normal cellular functions .

- Metabolic Pathways : Fluorinated compounds often undergo different metabolic pathways than their non-fluorinated counterparts. PFAH may be metabolized into various products that could have either beneficial or harmful effects on biological systems .

- Cell Membrane Interaction : The amphiphilic nature of PFAH allows it to interact with cell membranes, potentially altering membrane permeability and fluidity, which can affect cellular signaling and transport processes .

In Vitro Studies

Research has demonstrated that PFAH exhibits varying degrees of biological activity depending on the concentration and exposure duration. For instance:

- Cytotoxicity : In studies assessing cytotoxic effects on mammalian cell lines, PFAH showed significant toxicity at higher concentrations, indicating potential risks for human health .

- Enzyme Inhibition : PFAH has been shown to inhibit certain enzymes involved in lipid metabolism, suggesting a possible role in modulating metabolic disorders .

Case Studies

- Study on Toxicity Profiles : A study evaluated the toxicity profiles of various perfluorinated compounds, including PFAH. Results indicated that while low concentrations may not exhibit acute toxicity, chronic exposure could lead to adverse health outcomes such as liver damage and endocrine disruption .

- Pharmacological Applications : Research exploring the use of PFAH in drug formulations highlighted its potential as a solubilizing agent for poorly soluble drugs. The unique properties of PFAH may enhance bioavailability and therapeutic efficacy when used in conjunction with other pharmaceutical agents .

Data Table: Summary of Biological Activities

Q & A

Q. What established laboratory methods are used for synthesizing and purifying perfluoroadipic acid hydrate?

this compound can be synthesized via recrystallization from toluene under controlled evaporation conditions. This method ensures high purity by leveraging the compound’s solubility profile in organic solvents. Slow evaporation promotes the formation of well-defined crystals, which are critical for structural analysis .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

X-ray crystallography is the primary method for resolving its crystal structure. Key parameters include a monoclinic system (space group C12/c1) with lattice dimensions a = 21.793 Å, b = 5.254 Å, c = 10.807 Å, and β = 111.70°. These parameters are essential for understanding molecular packing and hydrogen-bonding interactions in the hydrate form .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

Purity and stability are evaluated using:

- Thermogravimetric analysis (TGA) to monitor dehydration behavior.

- Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm molecular integrity.

- High-performance liquid chromatography (HPLC) to detect impurities. Cross-validation of these methods ensures robust quality control .

Advanced Research Questions

Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound relative to other PFAS compounds?

Environmental persistence is evaluated through:

- Laboratory degradation studies under varied pH, UV exposure, and microbial activity.

- Comparative analysis with structurally similar PFAS (e.g., perfluorooctanoic acid) using EPA or OECD guidelines.

- Bioaccumulation modeling based on octanol-water partition coefficients (Kow) and protein-binding affinity. Data should be validated against regulatory frameworks like the ITRC PFAS Guidance Document to ensure methodological consistency .

Q. What methodological approaches resolve contradictions in reported physical properties (e.g., solubility, thermal stability) of this compound across studies?

Contradictions are addressed by:

- Standardizing experimental conditions (e.g., solvent purity, temperature control).

- Replicating studies with independent labs to identify systematic errors.

- Applying advanced characterization (e.g., synchrotron X-ray diffraction for precise structural data). Peer review and meta-analysis of datasets help reconcile discrepancies .

Q. How does the hydrate morphology of this compound influence its physical properties in environmental matrices like sediments or aqueous systems?

Hydrate morphology impacts properties such as conductivity and mechanical strength. For example:

Q. What criteria should guide experimental design for studies on this compound’s interactions with biological systems?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize in vitro assays (e.g., protein-binding studies) before in vivo models.

- Novelty : Investigate understudied endpoints like autophagy modulation (inspired by analogous PFAS studies) .

- Ethical compliance : Adhere to institutional biosafety protocols for PFAS handling .

Notes on Methodology

- Data Validation : Cross-reference findings with PFAS compound libraries (e.g., Pharos Project ) to contextualize results.

- Advanced Instrumentation : Pair traditional methods (HPLC) with high-resolution mass spectrometry (HRMS) for trace-level detection .

- Environmental Simulation : Use gas hydrate formation models to predict behavior in subsurface environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.